molecular formula C5H9NaO3S B13149159 Sodium oxane-3-sulfinate

Sodium oxane-3-sulfinate

Cat. No.: B13149159
M. Wt: 172.18 g/mol
InChI Key: BBGWPMNHWYCMOT-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Sulfinate Chemistry in Organic Synthesis

The study of organosulfur compounds dates back to the 19th century, but the synthetic potential of sulfinates has been more recently appreciated. Initially, the limited availability of sulfinate salts and the use of toxic sulfur dioxide gas for their preparation hampered the growth of sulfinate chemistry. However, the development of stable and easy-to-handle SO2 surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has led to a resurgence of interest in this class of compounds. researchgate.netdiva-portal.org Modern synthetic methods now allow for the convenient preparation of a wide range of sodium sulfinates from readily available starting materials like aryl bromides. researchgate.netdiva-portal.org

Significance of Cyclic Organosulfur Compounds in Chemical Research

Cyclic organosulfur compounds are integral to various areas of chemical science, from medicinal chemistry to materials science. rsc.orgjmchemsci.com These compounds are found in a wide array of biologically active molecules and natural products. wikipedia.org The incorporation of a sulfur atom within a cyclic framework can impart unique conformational constraints and electronic properties, influencing the molecule's reactivity and biological activity. nih.gov The development of new methods for the synthesis of cyclic sulfinic acid derivatives, such as sultines (cyclic sulfinate esters) and cyclic sulfinamides, has been a focus of recent research, highlighting their growing importance as synthetic intermediates. rsc.orgbohrium.comresearchgate.net

Conceptual Framework of Sulfinate Reactivity and Utility in Modern Synthetic Chemistry

Sulfinates are versatile reagents that can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. rsc.orgresearchgate.net Sodium sulfinates are widely used as building blocks for the construction of various organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates, through the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.org The sulfonyl group is a key functional motif in many biologically active molecules, and sulfinates provide a direct route to introduce this functionality. nih.gov The reactivity of sulfinates can be finely tuned, allowing for a broad range of chemical transformations. nih.gov

The table below summarizes some of the common transformations involving sodium sulfinates.

Reaction TypeReactantProductCatalyst/ReagentReference
SulfonylationPyridinium (B92312) SaltC4-Sulfonylated PyridineDBU nih.gov
Ring-Opening SulfonylationCyclic Sulfonium (B1226848) SaltSulfur-containing Alkyl SulfoneNone acs.org
Oxidative β-C–H SulfonylationCyclic AmineEnaminyl SulfoneN-Iodosuccinimide nih.gov
S-S Bond FormationThiolThiosulfonateCuI or FeCl3 rsc.org
N-S Bond FormationAmineSulfonamideI2 or TBAI rsc.org

Overview of Research Trajectories for Sodium Oxane-3-sulfinate and Related Systems

While specific research on this compound is not extensively documented in publicly available literature, its structure as a cyclic sulfinate suggests several potential research avenues based on the known chemistry of related compounds. The oxane (tetrahydropyran) ring is a common motif in many natural products and pharmaceuticals, making the development of synthetic methods involving this scaffold highly relevant.

Research into this compound and similar cyclic sulfinates is likely to focus on their use as building blocks in organic synthesis. Key areas of investigation could include:

Nucleophilic Reactions: Exploring the reactivity of the sulfinate anion with a variety of electrophiles to form new carbon-sulfur bonds. This could involve alkylation, arylation, and acylation reactions to generate novel sulfones.

Radical Chemistry: Investigating the generation of sulfonyl radicals from this compound and their subsequent addition to alkenes and alkynes. This would provide access to a range of functionalized oxane derivatives.

Medicinal Chemistry Applications: Given the prevalence of organosulfur compounds in drug discovery, this compound could be explored as a precursor for the synthesis of new therapeutic agents. nih.govmdpi.com The oxane moiety could serve as a key pharmacophore, with the sulfonyl group contributing to the molecule's biological activity. jmchemsci.com

Asymmetric Synthesis: The development of chiral versions of this compound could open up possibilities for asymmetric synthesis, allowing for the stereoselective preparation of complex molecules.

The table below outlines some physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC5H9NaO3S nih.gov
Molecular Weight172.18 g/mol nih.gov
IUPAC Namesodium;oxane-3-sulfinate nih.gov
CAS Number1849387-33-2 nih.gov

Properties

Molecular Formula

C5H9NaO3S

Molecular Weight

172.18 g/mol

IUPAC Name

sodium;oxane-3-sulfinate

InChI

InChI=1S/C5H10O3S.Na/c6-9(7)5-2-1-3-8-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1

InChI Key

BBGWPMNHWYCMOT-UHFFFAOYSA-M

Canonical SMILES

C1CC(COC1)S(=O)[O-].[Na+]

Origin of Product

United States

Iii. Reactivity and Mechanistic Studies of Sodium Oxane 3 Sulfinate Derivatives

Dual Reactivity Profiles of Sulfinate Anions: Nucleophilic, Electrophilic, and Radical Pathways

The sulfinate anion, including the one derived from sodium oxane-3-sulfinate, possesses a dual nature that allows it to react through multiple mechanistic pathways. This versatility is central to its broad application in organic synthesis. nih.govrsc.org

Nucleophilic Reactivity : Sulfinate anions are excellent nucleophiles, with the negative charge localized on the oxygen atoms and the sulfur atom being a soft nucleophilic center. They readily participate in substitution reactions with various electrophiles like alkyl halides and epoxides to form sulfones. thieme-connect.com This classical reactivity involves the direct attack of the sulfur atom on an electrophilic carbon center.

Radical Pathways : Under specific conditions, particularly involving transition metals or photoredox catalysis, sulfinate anions can undergo single-electron transfer (SET) to generate sulfonyl radicals (RSO₂•). nih.govbeilstein-journals.org For instance, the oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na) with an oxidant like tert-butyl hydroperoxide in the presence of a copper catalyst generates the trifluoromethyl radical (•CF₃) after the extrusion of SO₂. beilstein-journals.org Similarly, visible-light photoredox catalysis can excite a photocatalyst, which then oxidizes the sulfinate anion to a sulfonyl radical. nih.gov This radical species is a key intermediate in numerous C-S bond-forming reactions. nih.gov

Electrophilic Pathways : While less common, sulfinates can also be precursors to electrophilic species. For example, in situ conversion of a sulfinate to a sulfinate silyl (B83357) ester with a reagent like TMS-Cl generates an electrophilic center at the sulfur atom, which can then react with a second organometallic nucleophile. organic-chemistry.org

This ability to switch between one-electron (radical) and two-electron (nucleophilic) pathways can sometimes be controlled by the reaction conditions. For example, the reaction of sulfinates with N-amidopyridinium salts can be directed towards a base-catalyzed nucleophilic C4-sulfonylation or, upon exposure to visible light, to a radical pathway that enables three-component reactions with alkenes. nih.gov

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound serves as a valuable reagent for this purpose. Cross-coupling reactions, in particular, have emerged as powerful methods for constructing C-S linkages, leading to the synthesis of sulfones, a class of compounds with significant applications. thieme-connect.com

Cross-coupling reactions provide an efficient route to aryl, heteroaryl, and vinyl sulfones from sulfinate salts. These methods often employ transition metal catalysts like palladium, copper, or nickel to facilitate the bond-forming process under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are a highly effective method for forming C(sp²)–S bonds, linking aryl or vinyl halides/triflates with sulfinate salts. acs.orgresearchgate.net The general mechanism for this desulfinative coupling involves the extrusion of sulfur dioxide (SO₂). nih.gov

The catalytic cycle is generally understood to proceed through the following key steps:

Reduction of Precatalyst : The Pd(II) precatalyst, such as Pd(OAc)₂, is reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of two sulfinate molecules. acs.orgnih.gov

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. acs.org

Transmetalation : The sulfinate salt (RSO₂Na) displaces the halide on the Pd(II) complex to form a palladium sulfinate intermediate, [Ar-Pd(II)-SO₂R]. This step is often turnover-limiting for carbocyclic sulfinates. nih.gov

SO₂ Extrusion and Reductive Elimination : The palladium sulfinate intermediate can then extrude SO₂ followed by reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. nih.gov Alternatively, for the formation of sulfones, the reaction proceeds without SO₂ extrusion, where the Ar-SO₂R product is formed directly via reductive elimination.

Mechanistic studies have revealed nuances in this cycle. For example, in the coupling of pyridine-2-sulfinates, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the loss of SO₂ is the turnover-limiting step. nih.gov The choice of ligands, such as phosphines (e.g., PCy₃, XPhos), and bases (e.g., K₂CO₃) is crucial for efficient catalysis. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed C-S Coupling with Sulfinates

Catalyst System Substrates Product Type Key Features
Pd(OAc)₂ / PCy₃ Aryl Bromides & Sodium (Hetero)aryl Sulfinates Biaryls Desulfinative coupling; K₂CO₃ as base is crucial. acs.orgnih.gov
Pd₂ (dba)₃ / XPhos Arylboronic Acids & Sulfinate Esters Sulfoxides Direct sulfinylation of organoborons. nih.govacs.org
Pd(OAc)₂ / Xantphos Aryl Halides & Indium Tri(organothiolate) Sulfides High atom efficiency and chemoselectivity. organic-chemistry.org

Copper-catalyzed reactions represent a cost-effective and powerful alternative for the synthesis of sulfones from sulfinates. These methods are applicable to a wide range of substrates and often proceed under mild, base-free conditions. nih.govacs.org Thiosulfonates, which can be synthesized via copper-catalyzed aerobic dimerization of thiols, serve as stable and non-toxic alternatives to metal sulfinate salts, generating the sulfinate anion in situ upon cleavage by a nucleophile. organic-chemistry.orgnih.govacs.org

One notable application is the synthesis of masked (hetero)aryl sulfinates. In this approach, a reagent like sodium 1-methyl 3-sulfinopropanoate (SMOPS) is coupled with a (hetero)aryl halide using a copper catalyst. The resulting β-ester sulfone can then be unmasked under basic conditions to generate the desired sulfinate, which can be functionalized in situ. nih.govacs.org

Key aspects of copper-catalyzed C-S coupling include:

Catalyst and Ligands : Common catalysts include CuI, Cu(OAc)₂, or other Cu(I)/Cu(II) salts. Ligands such as 1,10-phenanthroline (B135089) or 6-hydroxypicolinamides can be employed to enhance reactivity. rsc.orgnih.gov

Reaction Conditions : These reactions are often performed in solvents like DMSO or DMF at moderate temperatures. Some protocols are conveniently base-free. nih.gov

Mechanism : While varied, the mechanism is believed to involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The reaction may proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the sulfinate and subsequent reductive elimination.

Table 2: Examples of Copper-Catalyzed Reactions Involving Sulfinates

Catalyst System Reactants Product Type Key Features
CuI–Phen·H₂O Thiols & Sodium Sulfinates Thiosulfonates Aerobic conditions. rsc.org
Cu Catalyst (Hetero)aryl Iodides & SMOPS Masked Aryl Sulfinates (β-Ester Sulfones) Substoichiometric copper, base-free, mild conditions. nih.govacs.org
Cu(OAc)₂ Oxime Acetates & Sodium Sulfinates Sulfonylvinylamines / β-Ketosulfones Oxidative coupling where oxime acetate (B1210297) acts as an oxidant. nih.gov

A modern and powerful strategy for forging C(sp²)–S bonds is the combination of nickel catalysis with visible-light photoredox catalysis. nih.govrsc.org This dual catalytic system enables the cross-coupling of sulfinate salts with aryl and heteroaryl halides at room temperature under base-free conditions, showing remarkable functional group tolerance. rsc.orgchemrxiv.org

The general mechanistic paradigm is as follows:

Photocatalyst Excitation : A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organophotocatalyst) absorbs visible light to reach an excited state. nih.govmdpi.com

Radical Generation : The excited photocatalyst oxidizes the sulfinate anion (RSO₂⁻) via a single-electron transfer (SET) process to generate a sulfonyl radical (RSO₂•). nih.gov

Nickel Catalytic Cycle : Concurrently, a Ni(0) complex, generated from a Ni(II) precatalyst, undergoes oxidative addition with the aryl halide (Ar-X) to form a Ni(II) intermediate (Ar-Ni(II)-X).

Radical Capture and Reductive Elimination : The sulfonyl radical is trapped by the Ni(II) intermediate to form a Ni(III) species (Ar-Ni(III)(X)-SO₂R). This high-valent nickel complex then undergoes reductive elimination to release the desired aryl sulfone (Ar-SO₂R) and a Ni(I) species, which is subsequently reduced back to Ni(0) by the reduced form of the photocatalyst to complete the dual catalytic cycle. nih.govrsc.org

This method is particularly valuable for its mild conditions and its ability to couple complex and functionalized substrates, making it suitable for late-stage functionalization in drug discovery. rsc.orgnih.gov

Table 3: Nickel/Photoredox Dual Catalysis for Sulfone Synthesis

Catalyst System Reactants Key Features
NiCl₂·glyme / dtbbpy / Ir(ppy)₃ Aryl Halides & Sodium Sulfinates Room temperature, base-free, broad scope including heteroaryls. rsc.org
NiBr₂·3H₂O / dtbbpy / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Aryl Iodides & Sodium/Lithium Sulfinates Versatile synthesis of aryl sulfones with high functional group compatibility. nih.gov

A novel method for the synthesis of sulfone derivatives involves the copper-catalyzed oxidative coupling of sodium sulfinates with oxime acetates. nih.gov This transformation is significant because the oxime acetate acts as both the coupling partner and the internal oxidant, obviating the need for external additives. The reaction yields sulfonylvinylamines, which can be readily hydrolyzed to valuable β-ketosulfones. nih.gov

The proposed mechanism involves several key steps catalyzed by copper:

N-O Bond Cleavage : The reaction is initiated by the copper-catalyzed cleavage of the N-O bond in the oxime acetate.

C-H Activation : This is followed by the activation of a vinylic C(sp²)-H bond.

C-S Bond Formation : The resulting intermediate reacts with the sodium sulfinate to form the C-S bond, ultimately leading to the sulfonylvinylamine product.

This method provides an efficient route to functionalized sulfones from readily available starting materials and tolerates a variety of substituted oxime acetates and sodium sulfinates. nih.gov

Table 4: Copper-Catalyzed Coupling of Oxime Acetates with Sodium Sulfinates

Catalyst Reactants Primary Product Secondary Product (after hydrolysis) Key Features

Synthesis of Specific Sulfone Subclasses

The sulfinate group is a versatile precursor for the formation of sulfones through the creation of a carbon-sulfur bond. This is typically achieved by reacting the sulfinate salt with a suitable carbon electrophile or through various coupling reactions. researchgate.net

Vinyl sulfones are valuable intermediates in organic synthesis, serving as Michael acceptors and partners in cycloaddition reactions. nih.gov The synthesis of vinyl sulfones from sodium sulfinates can be achieved through several methods. One efficient, metal-free approach involves the reaction of a sodium sulfinate with a dibromide in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.org Alternatively, copper-catalyzed protocols allow for the hydrosulfonylation of alkynes, affording (E)-alkenyl sulfones with high regio- and stereoselectivity. organic-chemistry.org Other methods include the reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate. organic-chemistry.org

Table 1: Representative Synthesis of Vinyl Sulfones from Sodium Sulfinates
EntrySulfinate SaltCoupling PartnerConditionsYield (%)Reference
1Sodium p-toluenesulfinate1,2-DibromoethaneDMF, 80 °C86 organic-chemistry.org
2Sodium benzenesulfinatePhenylacetyleneCu(OTf)₂, Microwave92 organic-chemistry.org
3Sodium methanesulfinate1,2-DibromoethaneDMF, 80 °C75 organic-chemistry.org
4Sodium benzenesulfinateStyreneCuI-bpy, O₂, MeCN, 80 °C81 organic-chemistry.org

Allylic sulfones are important structural motifs in medicinal chemistry and are versatile synthetic intermediates. chemrxiv.org Catalyst-free methods for their synthesis include the hydrosulfonylation of electron-rich aryl-1,3-dienes with sulfinic acids at room temperature, proceeding with high atom economy and regioselectivity. nih.gov A proposed mechanism involves the protonation of the diene to form an allylic carbocation, which is then attacked by the sulfinate anion. nih.gov Transition metal-free hydrosulfonylation of allenes mediated by a Brønsted acid like trifluoroacetic acid (TFA) also provides efficient access to allylic sulfones. chemrxiv.org Furthermore, highly regio- and enantioselective synthesis of chiral allylic sulfones can be achieved through rhodium-catalyzed hydrosulfonylation of allenes and alkynes. nih.gov

Table 2: Representative Synthesis of Allylic Sulfones from Sodium Sulfinates
EntrySulfinate SaltCoupling PartnerConditionsYield (%)Reference
1Sodium benzenesulfinateN-Allenyl-2-oxazolidinoneTFA, H₂O, 25 °C, 4h94 chemrxiv.org
2Sodium p-toluenesulfinate1-(Buta-1,3-dien-1-yl)-4-methoxybenzeneDCM, 25 °C, 8h (as sulfinic acid)94 nih.gov
3Sodium cyclopropanesulfinateN-Allenyl-2-oxazolidinoneTFA, H₂O, 25 °C, 4h75 chemrxiv.org
4Sodium p-toluenesulfinate1-Dodecyne[Rh((Rax,S,S)-StackPhim)(cod)]BF₄, DCE, 25 °C70 (97% ee) nih.gov

β-Keto sulfones are widely used as synthetic building blocks and are found in various biologically active molecules. mdpi.comresearchgate.net Traditional synthesis involves the nucleophilic substitution of α-haloketones with sodium sulfinates. mdpi.comresearchgate.net More modern approaches include the oxysulfonylation of alkynes, which can be promoted by Lewis acids like BF₃·OEt₂ under metal-free conditions. mdpi.com This reaction is proposed to proceed via a radical pathway involving a sulfonyl radical intermediate. mdpi.com Another strategy is the direct C(sp³)—H functionalization of aryl ethyl ketones, which reacts with sodium sulfinates under metal-free conditions to form the C-S bond. sioc-journal.cn One-pot methods, such as the sonication-assisted reaction of styrenes with N-bromosuccinimide (NBS) and a sodium sulfinate in water, provide a simple, catalyst-free route to this subclass. lppcollegerisod.ac.in

Table 3: Representative Synthesis of β-Keto Sulfones from Sodium Sulfinates
EntrySulfinate SaltCoupling PartnerConditionsYield (%)Reference
1Sodium p-toluenesulfinatePhenylacetyleneBF₃·OEt₂, DCE, 80 °C, Air85 mdpi.com
2Sodium benzenesulfinate1-Phenylethan-1-oneI₂, K₂S₂O₈, MeCN/H₂O, 80 °C75 sioc-journal.cn
3Sodium p-toluenesulfinateStyrene1. NBS, H₂O; 2. Sonication, 55 °C93 lppcollegerisod.ac.in
4Sodium methanesulfinatePhenylacetyleneBF₃·OEt₂, DCE, 80 °C, Air65 mdpi.com

Remote and Site-Selective C-H Sulfonylation

The direct functionalization of C-H bonds represents one of the most efficient strategies in modern organic synthesis. mdpi.com Remote and site-selective C-H sulfonylation allows for the introduction of a sulfonyl group at a specific position in a complex molecule, bypassing the need for pre-functionalized starting materials. mdpi.comacs.orgresearchgate.net This can be achieved using directing groups that position a metal catalyst for selective C-H activation. For instance, a biomass-derived heterogeneous copper catalyst has been used for the remote C4-H sulfonylation of anilines (bearing a picolinamide (B142947) directing group) with sodium sulfinates at room temperature. mdpi.com The reaction proceeds through a proposed radical mechanism initiated by a single electron transfer event involving a copper-substrate complex. mdpi.com Another powerful strategy involves a two-step sequence where a site-selective C-H functionalization, such as thianthrenation, is followed by a palladium-catalyzed coupling with a sulfur dioxide source like sodium hydroxymethanesulfinate (Rongalite). acs.org This generates a hydroxymethyl sulfone intermediate, which serves as a masked sulfinate that can be used for further functionalization. acs.org These advanced methods provide a pathway for the precise installation of a sulfonyl group derived from a sulfinate precursor onto a specific carbon atom.

Nitrogen-Sulfur (N-S) Bond Forming Reactions

The formation of a nitrogen-sulfur bond is fundamental to the synthesis of sulfonamides, a critical functional group in medicinal chemistry. nih.govd-nb.info Sodium sulfinates are excellent precursors for this transformation, reacting with amines under oxidative conditions. nih.gov

A highly efficient and practical method for synthesizing sulfonamides involves the direct coupling of sodium sulfinates with primary or secondary amines. nih.govd-nb.info A common approach is the use of molecular iodine (I₂) as a mediator, which facilitates the reaction at room temperature under metal-free conditions. nih.gov This method is compatible with a wide range of aromatic, aliphatic, acyclic, and cyclic amines, providing good to excellent yields of the corresponding sulfonamides. nih.gov A related and effective protocol employs ammonium (B1175870) iodide (NH₄I) to mediate the reaction between sodium sulfinates and amines in a solvent like acetonitrile (B52724) at elevated temperatures. d-nb.inforesearchgate.net This system also demonstrates broad substrate scope and high functional group tolerance. d-nb.info The reaction mechanism is thought to involve the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to yield the sulfonamide product. researchgate.net

Table 4: Representative Synthesis of Sulfonamides from Sodium Sulfinates
EntrySulfinate SaltAmineConditionsYield (%)Reference
1Sodium p-toluenesulfinateMorpholineNH₄I, CH₃CN, 80 °C, 12h95 d-nb.info
2Sodium benzenesulfinateAnilineI₂, H₂O, rt94 nih.gov
3Sodium p-toluenesulfinateBenzylamineNH₄I, CH₃CN, 80 °C, 12h85 d-nb.info
4Sodium methanesulfinatePiperidineI₂, H₂O, rt88 nih.gov

N-Sulfonylation of Azoles and Other Nitrogen-Containing Heterocycles

The formation of N-S bonds through the sulfonylation of nitrogen-containing heterocycles is a crucial transformation in organic synthesis, leading to compounds with significant applications in pharmaceuticals and agrochemicals. nih.gov Sodium sulfinates, including derivatives of this compound, have been utilized as effective sulfonylating agents for various azoles. rsc.org

Research has demonstrated that the direct N-sulfonylation of azoles such as substituted benzimidazoles, benzotriazole, and 1,2,4-triazole (B32235) can be achieved using sodium sulfinates. researchgate.net These reactions, often mediated by N-halosuccinimides (NXS, where X = I or Br), proceed efficiently at ambient temperatures. researchgate.net The process exhibits broad substrate scope, accommodating a range of functional groups on both the azole and the sodium arylsulfinate, resulting in high yields of the desired N-sulfonylated products. rsc.orgresearchgate.net

Interestingly, the reaction with pyrazole (B372694) substrates under these conditions can lead to a concurrent halogenation-sulfonylation, yielding 4-halo-1-sulfonyl pyrazole derivatives. rsc.org This highlights the versatile reactivity of the NXS/sulfinate system. Furthermore, metal-free protocols using molecular iodine have been developed for the highly regioselective N-sulfonylation of NH-1,2,3-triazoles with sodium sulfinates, affording N²-sulfonyl triazoles in moderate to high yields. rsc.org

The following table summarizes the types of nitrogen-containing heterocycles that have been successfully sulfonylated using sodium sulfinate derivatives.

Heterocycle ClassSpecific ExamplesReagent SystemProduct Type
Azoles Substituted Benzimidazoles, Benzotriazole, 1,2,4-TriazoleNXS/Sodium SulfinateN-Sulfonylated Azoles
Pyrazoles Substituted PyrazolesNXS/Sodium Sulfinate4-Halo-1-sulfonyl pyrazoles
Triazoles Disubstituted NH-1,2,3-triazolesI₂/Sodium SulfinateN²-Sulfonyl triazoles

Reductive Coupling with Nitroarenes

A significant advancement in the synthesis of N-aryl and N-heteroaryl sulfonamides involves the reductive coupling of nitroarenes with sodium sulfinates. nih.govmdpi.com This methodology circumvents the need for traditional coupling partners like sulfonyl chlorides and amines, which can have limitations regarding stability, toxicity, and functional group compatibility. nih.gov Nitroarenes and sodium sulfinates are generally stable, readily available solids, making them attractive building blocks. nih.gov

Several methods have been developed to facilitate this transformation. One approach employs sodium bisulfite (NaHSO₃) as a reducing agent, sometimes in conjunction with tin(II) chloride (SnCl₂), in a solvent like DMSO. nih.gov The use of an ultrasonic bath can improve reaction homogeneity and mixing, leading to the formation of the desired sulfonamides. nih.gov This process is applicable to a range of nitro-heteroarenes and aryl sulfinates. nih.gov

Another strategy involves a copper-catalyzed redox coupling where the nitroarene serves as both the nitrogen source and an oxidant, while the sodium sulfinate acts as both the reactant and a reductant. mdpi.com This method obviates the need for an external reductant and tolerates various functional groups such as esters, cyano, and halogens under mild conditions. mdpi.com Iron-catalyzed versions of this reductive coupling have also been reported, using NaHSO₃ or iron dust as the reductant. mdpi.com

Mechanistic investigations suggest the formation of nitrosoarene intermediates in these reductive coupling reactions. nih.gov The general procedures typically involve reacting the sodium aryl sulfinate with the nitroarene in the presence of the reducing system at elevated temperatures. nih.gov

The table below outlines different systems used for the reductive coupling of nitroarenes with sodium sulfinates.

Catalyst/Reducing SystemCo-reagents/ConditionsSubstrate ScopeKey Features
NaHSO₃ / SnCl₂DMSO, 60 °C, UltrasoundNitro-heteroarenes, Aryl sulfinatesBypasses need for pre-functionalized amines and sulfonyl chlorides. nih.gov
Copper CatalystNMP, 120 °C (or other conditions)Nitroarenes, Sodium sulfinatesNo external oxidant or reductant required; good functional group tolerance. mdpi.com
Iron Catalyst (e.g., FeCl₂)NaHSO₃, DMSONitroarenes, Sodium sulfinatesUtilizes an inexpensive metal catalyst. rsc.orgmdpi.com

Sulfur-Sulfur (S-S) Bond Forming Reactions

The construction of sulfur-sulfur bonds is fundamental to the synthesis of thiosulfonates, which are valuable intermediates in organic synthesis and possess biological activity. google.comresearchgate.net

Preparation of Thiosulfonates

Sodium sulfinates are key precursors for the synthesis of both symmetrical and unsymmetrical thiosulfonates. google.comorganic-chemistry.org One common method involves the coupling of sodium sulfinates with thiols. rsc.org This can be achieved under aerobic conditions using catalysts like copper(I) iodide (CuI) with 1,10-phenanthroline or iron(III) chloride (FeCl₃). rsc.orgorganic-chemistry.org These reactions proceed to give a wide variety of thiosulfonates in good to excellent yields. rsc.org

Another approach is the reaction of sodium sulfinates with disulfides. rsc.org For instance, a copper-catalyzed sulfonylation of disulfides using sodium sulfinates in the air provides an efficient route to thiosulfonates. organic-chemistry.org

Furthermore, thiosulfonates can be prepared through a disproportionation reaction of sodium sulfinates. google.com This can be promoted by reagents like boron trifluoride diethyl etherate in a solvent such as dichloromethane, without the need for a metal catalyst or external oxidants and reductants. google.com This method can also be adapted to produce asymmetrical thiosulfonates by using two different sodium sulfinate starting materials. google.com

The following table summarizes various methods for thiosulfonate synthesis from sodium sulfinates.

Reactant 1Reactant 2Catalyst/PromoterKey Features
Sodium SulfinateThiolCuI/1,10-phenanthroline or FeCl₃Aerobic conditions, synthesis of symmetrical and unsymmetrical thiosulfonates. rsc.orgorganic-chemistry.org
Sodium SulfinateDisulfideCopper CatalystReaction occurs in air, efficient S-S bond formation. organic-chemistry.org
Sodium SulfinateSodium SulfinateBoron Trifluoride Diethyl EtherateDisproportionation reaction, metal-free, mild conditions. google.com

Sulfenylation of Thiols and Disulfides with Oxane Sulfinates

The sulfenylation of thiols represents a primary route to unsymmetrical disulfides. While the direct reaction of oxane sulfinates for this purpose is less commonly detailed, the principles of sulfenylation using sulfinate-derived species are well-established. Thiosulfonates, which are readily prepared from sodium sulfinates, are excellent sulfenylating agents. uantwerpen.be They react with thiols to form unsymmetrical disulfides. uantwerpen.be This two-step sequence—formation of a thiosulfonate from an oxane sulfinate followed by reaction with a thiol—provides a pathway to unsymmetrical disulfides incorporating the oxane moiety.

Ring-Opening Reactions of Related Oxacycles with Sulfinate Moieties (e.g., Oxetane (B1205548) Sulfinate Salts)

The four-membered oxetane ring is a strained heterocycle that can undergo ring-opening reactions, making it a valuable synthetic intermediate. acs.orgethz.ch The inherent ring strain, only slightly less than that of an epoxide, drives these transformations. ethz.ch The activation of the oxetane ring, typically with a Lewis or Brønsted acid, is often necessary to facilitate cleavage by a nucleophile. researchgate.netradtech.org

In the context of sulfinate moieties, studies have explored the synthesis and reactivity of oxetane sulfinate salts. acs.org For example, 3-amido substituted oxetanes, upon activation with an acid catalyst like indium(III) triflate (In(OTf)₃), can undergo intramolecular ring-opening followed by cyclization to form 4-hydroxymethyl-substituted 2-oxazolines. nih.gov This transformation highlights the oxetane ring's susceptibility to nucleophilic attack once activated.

While direct ring-opening of an oxetane by an external sulfinate nucleophile is a plausible reaction, specific examples detailing this transformation with this compound are not extensively documented in the provided search results. However, the general reactivity pattern of oxetanes suggests that under appropriate acidic or catalytic conditions, a sulfinate anion could act as a nucleophile to open the ring, leading to a γ-hydroxy sulfone or a related structure. The regioselectivity of such an attack would depend on the substitution pattern of the oxetane ring and the reaction conditions. researchgate.net

Mechanistic Elucidation Studies

Understanding the reaction mechanisms involving sulfinate derivatives like this compound is crucial for optimizing existing methods and developing new transformations. Mechanistic studies often involve a combination of control experiments, kinetic analysis, and computational methods like Density Functional Theory (DFT). nih.gov

For many reactions involving sodium sulfinates, the formation of a sulfonyl radical (RSO₂•) is a key mechanistic feature. nih.govmdpi.com For instance, in BF₃·OEt₂-mediated reactions, it is proposed that the Lewis acid reacts with the sulfinate salt (potentially in the presence of trace water) to form a sulfinic acid intermediate. mdpi.com This can then generate a sulfonyl radical, which participates in subsequent addition or coupling reactions. mdpi.com

In base-catalyzed reactions, such as the sulfonylation of pyridinium (B92312) salts, the sulfinate acts as a nucleophile. nih.gov Isotope effect studies (e.g., kH/kD) can help determine whether the nucleophilic addition is a reversible step in the mechanism. nih.gov The absence of inhibition by radical scavengers like TEMPO can suggest that a radical pathway is not dominant in these specific cases. nih.gov

In reductive coupling reactions with nitroarenes, the proposed mechanism involves the initial reduction of the nitro group to a nitroso intermediate, which is then trapped by the sulfinate. nih.gov

The ambident nucleophilic nature of the sulfinate anion (reacting at either the sulfur or oxygen atom) is another important mechanistic consideration, although S-alkylation is the more common pathway leading to sulfones. researchgate.net The specific reaction conditions, including the catalyst, solvent, and electrophile, dictate the operative pathway.

Radical Intermediates and Chain Mechanisms

Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals (RSO₂•), which are key intermediates in numerous synthetic transformations. rsc.org The formation of these radicals can be initiated by various methods, including thermal decomposition, photoredox catalysis, or interaction with an oxidizing agent. rsc.org

In the presence of a catalyst like BF₃·OEt₂, sodium sulfinates can be converted into a sulfinic acid intermediate. This can then generate a sulfonyl radical under heating conditions. mdpi.com Control experiments have confirmed the involvement of radical pathways; for instance, the addition of a radical scavenger such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) has been shown to suppress the reaction, and the TEMPO-sulfonyl radical adduct can often be detected. mdpi.com

Once formed, the sulfonyl radical can engage in several subsequent steps, often as part of a radical chain mechanism. A common pathway involves the addition of the sulfonyl radical to an unsaturated bond, such as in an alkyne or alkene, to form a vinyl or alkyl radical intermediate. mdpi.comnih.gov This new radical intermediate can then be trapped by another molecule, such as molecular oxygen, or participate in a cyclization, propagating the chain reaction. rsc.orgmdpi.com The quantum yield for some of these radical chain reactions can be high (e.g., Φ = 3.6), indicating a productive chain process. nih.gov

A proposed radical mechanism for the oxysulfonylation of alkynes with sodium sulfinates is as follows:

Generation of a sulfonyl radical from the sodium sulfinate. mdpi.com

Addition of the sulfonyl radical to the alkyne to yield a vinyl radical intermediate. mdpi.com

Trapping of the vinyl radical by oxygen. mdpi.com

Subsequent steps to form the final product and regenerate a radical species to continue the chain. mdpi.com

Table 1: Key Radical Intermediates in Sodium Sulfinate Reactions

Intermediate/SpeciesFormulaRole in Mechanism
Sulfonyl RadicalR-SO₂•Initiating and propagating species; adds to unsaturated bonds. rsc.orgmdpi.com
Vinyl Radical[R-C(SO₂R')=C•-R'']Formed after addition of a sulfonyl radical to an alkyne. mdpi.com
Alkyl Radical[R-CH(SO₂R')-C•H-R'']Formed after addition of a sulfonyl radical to an alkene. nih.gov
Sulfinyl RadicalR-S(O)•Can be generated alongside sulfonyl radicals from sulfinyl sulfone intermediates. mdpi.comresearchgate.net
2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)C₉H₁₈NO•Radical scavenger used to provide evidence for radical mechanisms. nih.gov

Ionic Pathways and Transition State Analysis

In addition to radical-mediated processes, sodium sulfinates can react as nucleophiles via ionic pathways. The sulfinate anion is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. researchgate.net Reaction at the sulfur atom leads to the formation of sulfones, while reaction at the oxygen results in sulfinate esters. researchgate.net

The choice between the S- and O-alkylation pathways is influenced by factors such as the electrophile, solvent, and counter-ion, consistent with Hard and Soft Acid and Base (HSAB) theory. Sulfur, being a softer nucleophilic center, preferentially reacts with soft electrophiles, whereas the harder oxygen atom tends to react with hard electrophiles.

In some cases, reaction mechanisms are proposed to proceed through either ionic or radical steps, or a combination of both. For example, in certain copper-catalyzed reactions, one proposed pathway involves the oxidation of the sodium sulfinate to a sulfonyl radical, while an alternative ionic pathway could involve the formation of a copper-carboxylate intermediate followed by nucleophilic attack. rsc.org Isotopic labeling experiments have been crucial in revising previously proposed mechanisms, showing that what was once considered a straightforward O-attack of a sulfinate anion might follow a more complex pathway. researchgate.net

Transition state analysis, often supported by computational studies, provides insight into the energy barriers of these ionic pathways. For instance, in the reaction of sulfinyl sulfones with alkynes, the transition state for the addition of a sulfinyl radical to a vinyl sulfone intermediate (TS2) was calculated to have a Gibbs free energy of activation (∆G‡) of 18.5 kcal mol⁻¹. This was significantly lower than the transition state leading to the alternative stereoisomer (TS6, ∆G‡ = 22.4 kcal mol⁻¹), explaining the observed stereoselectivity of the reaction. nih.gov

Table 2: Comparative Reactivity in Ionic Pathways

Reactivity AspectDescriptionKey Factors
Nucleophilic CenterThe sulfinate anion can act as a nucleophile from either the sulfur or oxygen atom. researchgate.netHardness/softness of the electrophile (HSAB principle). researchgate.net
ProductS-Alkylation/ArylationForms sulfones. researchgate.net
O-Alkylation/ArylationForms sulfinate esters. researchgate.net
Transition StateThe energy barrier for nucleophilic attack determines the reaction rate and selectivity.Steric hindrance, electronic effects, solvent polarity. nih.gov

Mechanistic Insights from Computational Studies

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of sulfinate derivatives. nih.govresearchgate.net These studies provide detailed information on reaction energy profiles, the structures of intermediates and transition states, and the origins of selectivity. nih.gov

For example, DFT calculations have been used to investigate the divergent reactivity of sulfinates with pyridinium salts. These studies revealed that the reaction can proceed through either a one-electron pathway (radical) or a two-electron pathway (ionic), depending on the conditions. Upon photoexcitation, an electron-donor-acceptor (EDA) complex can form, leading to a single-electron transfer from the sulfinate to generate a sulfonyl radical. nih.gov The calculations can map out the entire energy profile of this radical addition pathway. nih.gov

In other systems, computational studies have explored the homolytic fission of the S-S bond in sulfinyl sulfones, which are generated in situ from sodium sulfinates. These calculations help to understand the relative ease of formation of sulfonyl and sulfinyl radicals. nih.gov The calculated S-S bond dissociation energy (BDE) in diaryl sulfinyl sulfones is relatively low (e.g., 27.6 kcal/mol), supporting the feasibility of their homolysis under mild conditions to generate the requisite radical intermediates. researchgate.net

Furthermore, computational analysis of natural population charges can reveal the electrophilicity of different radical species. For instance, the sulfur atom in a sulfonyl radical (RSO₂•) was calculated to have a significantly higher positive charge (1.27) compared to the sulfur in a sulfinyl radical (RS(O)•) (0.61). This difference in charge helps explain why the more electrophilic sulfonyl radical preferentially adds to an electron-rich alkyne over the sulfinyl radical. nih.gov These computational insights are crucial for understanding and predicting the behavior of sulfinate derivatives like this compound in complex reaction environments.

Table 3: Selected Data from Computational Studies on Sulfinate Reactivity

ParameterSystem/ReactionFinding
Gibbs Free Energy of Activation (∆G‡)Addition of sulfinyl radical to a vinyl sulfone intermediate.18.5 kcal mol⁻¹ for the favored (E)-product pathway (TS2). nih.gov
Gibbs Free Energy of Activation (∆G‡)Addition of sulfinyl radical to a vinyl sulfone intermediate.22.4 kcal mol⁻¹ for the disfavored (Z)-product pathway (TS6). nih.gov
Bond Dissociation Energy (BDE)S-S bond in diaryl sulfinyl sulfones.Calculated to be 27.6 kcal/mol, indicating a weak bond prone to homolysis. researchgate.net
Natural Population Analysis (Charge)Sulfur atom in a sulfonyl radical (A).+1.27, indicating high electrophilicity. nih.gov
Natural Population Analysis (Charge)Sulfur atom in a sulfinyl radical (B).+0.61, indicating lower electrophilicity compared to the sulfonyl radical. nih.gov

Iv. Advanced Spectroscopic Characterization and Structural Analysis of Sodium Oxane 3 Sulfinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of Sodium oxane-3-sulfinate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While one-dimensional (1D) NMR spectra provide initial data on the types and number of protons and carbons, multidimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure. nih.gov

COrrelation SpectroscopY (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal the complete spin system of the oxane ring, showing correlations between H3 and its neighbors at C2 and C4, and sequentially around the entire ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal assigned to H3 would show a cross-peak to the carbon signal of C3.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. In the case of this compound, an HMBC spectrum would show correlations from the protons on C2 and C4 to the sulfinate-bearing carbon at C3, confirming the substituent's position.

The following table presents expected NMR data for this compound, derived from established chemical shift principles for tetrahydropyran (B127337) systems.

Table 1: Representative ¹H and ¹³C NMR Data and Key 2D Correlations for this compound in D₂O

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
C2 3.8-4.0 (ax), 3.4-3.6 (eq) ~68.0 C3, C4, C6
C3 3.0-3.2 ~65.0 C2, C4, C5
C4 1.6-1.8 (ax), 1.9-2.1 (eq) ~25.0 C2, C3, C5, C6
C5 1.4-1.6 (ax), 1.7-1.9 (eq) ~23.0 C3, C4, C6

The six-membered oxane ring of this compound is not planar but exists predominantly in a chair conformation. This conformation is subject to dynamic ring inversion (chair-chair flip). At ambient temperature, this exchange can be fast on the NMR timescale, leading to averaged signals and potentially broad peaks. ox.ac.uk

Variable Temperature (VT) NMR experiments are employed to study these conformational dynamics. ox.ac.uknih.gov

Low-Temperature Studies: By cooling the sample, the rate of chair-chair interconversion can be slowed significantly. Below a certain temperature (the coalescence temperature), separate, sharp signals for the axial and equatorial protons on each carbon of the ring may be resolved. doria.fi This allows for the determination of the energy barrier for the ring flip and can reveal the preferred conformation (i.e., whether the sulfinate group preferentially occupies an axial or equatorial position).

High-Temperature Studies: Conversely, heating the sample can be used to study reaction kinetics or overcome solubility issues. ox.ac.uk For conformational exchange, higher temperatures ensure the system is in the fast-exchange regime, resulting in sharp, averaged signals.

Diffusion Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. researchgate.net Since the diffusion coefficient is related to the size and shape of a molecule (the Stokes-Einstein relation), DOSY can provide insight into the aggregation state of this compound in solution. osti.gov

In a given solvent, a monomeric this compound ion pair will have a characteristic diffusion coefficient. If the compound forms dimers, trimers, or larger aggregates, these larger species will diffuse more slowly and exhibit a smaller diffusion coefficient. core.ac.uk A DOSY experiment would thus show all proton signals corresponding to a single species aligned at the same diffusion coefficient value. The presence of multiple rows of signals at different diffusion coefficients would indicate an equilibrium between different aggregation states. osti.gov

Table 2: Illustrative Diffusion Coefficients for Potential Species of this compound in Aqueous Solution

Species Expected Hydrodynamic Radius Expected Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s)
Monomeric Ion Pair Smaller Larger (e.g., 5.0 - 6.0)
Dimeric Aggregate Larger Smaller (e.g., 3.0 - 4.0)

X-ray Diffraction Studies

While NMR spectroscopy provides the structure in solution, X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. uol.de

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a crystalline compound. rigaku.com By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map, from which the positions of all atoms (except hydrogen, which is often difficult to locate) can be determined with high precision. uol.de

An SC-XRD analysis of this compound would yield:

The exact bond lengths, bond angles, and torsion angles of the molecule.

The solid-state conformation of the oxane ring (e.g., chair, boat, or twist-boat).

The coordination environment of the sodium cation, including its distances to the oxygen atoms of the sulfinate group.

Table 3: Representative Crystallographic Data Obtainable from an SC-XRD Experiment

Parameter Description Example Value
Crystal System The symmetry class of the unit cell. Orthorhombic
Space Group The specific symmetry group of the crystal. Pnma
a, b, c (Å) The dimensions of the unit cell axes. a = 8.94, b = 7.38, c = 8.24
α, β, γ (°) The angles between the unit cell axes. α = 90, β = 90, γ = 90
Volume (ų) The volume of the unit cell. 544.5
Z The number of molecules per unit cell. 4

Note: Example values are illustrative and based on a known simple sodium salt structure for context. sc.edu

The data from SC-XRD is also fundamental for understanding how molecules pack together in the crystal lattice. This packing is governed by a variety of intermolecular interactions that collectively define the supramolecular chemistry of the compound. nih.govmdpi-res.com

For this compound, the dominant force would be the strong electrostatic (ion-dipole) interactions between the positively charged sodium ions (Na⁺) and the negatively charged oxygen atoms of the sulfinate group (-SO₂⁻). rsc.org This typically leads to a coordination polymer structure where each sodium ion is coordinated by oxygen atoms from multiple sulfinate anions, and each sulfinate anion bridges multiple sodium ions. This creates an extended, three-dimensional network.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)gfz-potsdam.dethermofisher.com

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrations. osu.eduodu.edu For this compound, these spectra are dominated by features arising from the sulfinate group (R-SO₂⁻) and the oxane ring. While FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing complementary information. gfz-potsdam.de

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands or scattering peaks to the vibrations of its constituent parts: the sulfinate anion and the saturated oxane ring.

Sulfinate Moiety (S-O Bonds): The sulfinate group is the most prominent feature in the vibrational spectra. It is characterized by strong, distinct stretching vibrations of the sulfur-oxygen bonds. Based on data from various organic sulfinate salts, the symmetric and asymmetric stretching modes are expected in the following regions:

Asymmetric S-O Stretch (ν_as(SO₂)): This vibration typically appears as a strong band in the infrared spectrum, generally located in the 1000-1100 cm⁻¹ range.

Symmetric S-O Stretch (ν_s(SO₂)): This mode also gives rise to a strong band, usually found at a lower frequency than the asymmetric stretch, often between 950 and 1050 cm⁻¹. The presence of two distinct, strong bands in this region is a clear indicator of the sulfinate group.

Oxane Moiety (C-O-C and C-H Bonds): The oxane ring contributes several characteristic bands to the spectrum:

C-O-C Asymmetric Stretch: The ether linkage within the six-membered ring produces a strong, characteristic band in the FTIR spectrum, typically located between 1070 and 1150 cm⁻¹. This band is a key identifier for the cyclic ether structure.

C-H Stretches: The numerous C-H bonds of the methylene (B1212753) (CH₂) groups in the oxane ring give rise to strong absorption bands in the 2850-3000 cm⁻¹ region. acs.org Symmetric and asymmetric stretching vibrations can often be resolved within this envelope. acs.org

CH₂ Scissoring and Wagging: Deformations of the CH₂ groups produce bands in the fingerprint region (below 1500 cm⁻¹), such as scissoring vibrations around 1450-1470 cm⁻¹ and wagging/twisting modes at lower frequencies. acs.org

The following table summarizes the predicted key vibrational bands for this compound.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
Asymmetric C-H Stretch (CH₂)Oxane Ring2920 - 2960StrongMedium-Strong
Symmetric C-H Stretch (CH₂)Oxane Ring2850 - 2880StrongMedium-Strong
Asymmetric C-O-C StretchOxane Ring (Ether)1070 - 1150StrongWeak
Asymmetric S-O StretchSulfinate (SO₂)1000 - 1100StrongMedium
Symmetric S-O StretchSulfinate (SO₂)950 - 1050StrongStrong
C-S StretchCarbon-Sulfur Bond600 - 750Medium-WeakMedium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

For the anionic component of this compound, [C₅H₉O₃S]⁻, the calculated monoisotopic mass is 149.0278 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule might be observed as a sodium adduct of the neutral acid, [C₅H₁₀O₃S + Na]⁺, or as the deprotonated acid in negative ion mode, [C₅H₉O₃S]⁻. The computed exact mass for the neutral compound C₅H₉NaO₃S is 172.0170 Da. nih.gov

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can induce fragmentation of the parent ion, providing valuable structural information. acdlabs.com The fragmentation pattern is reproducible and helps to confirm the connectivity of atoms within the molecule. For the [C₅H₉O₃S]⁻ ion, a plausible fragmentation pathway would involve the loss of sulfur dioxide (SO₂, 63.9619 Da), a common fragmentation for sulfinates.

A proposed fragmentation scheme is detailed in the table below.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Calculated)Structural Information Confirmed
149.0278[C₅H₉O]⁻ (Oxan-3-yl oxide)SO₂ (Sulfur Dioxide)85.0660Confirms the sulfinate group is attached to the C₅H₉O oxane core
149.0278[C₄H₅O₃S]⁻ (Loss of CH₂)CH₂135.0122Suggests fragmentation within the oxane ring

V. Conformational Analysis of Oxane 3 Sulfinate Systems

Intrinsic Conformation of the Tetrahydropyran (B127337) Ring

The foundational structure of sodium oxane-3-sulfinate is the tetrahydropyran (oxane) ring, a saturated six-membered heterocycle containing an oxygen atom. Much like its carbocyclic analogue, cyclohexane, the tetrahydropyran ring is non-planar, adopting puckered conformations to alleviate angle and torsional strain.

To minimize the energetic penalties of angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), the tetrahydropyran ring predominantly adopts a chair conformation . This conformation represents the global energy minimum and is significantly more stable than other possibilities. In the chair form, all C-C-C and C-O-C bond angles are close to the tetrahedral ideal, and all substituents on adjacent carbons are staggered, eliminating torsional strain.

The tetrahydropyran ring is not static; it undergoes a rapid conformational interconversion known as a ring flip . This process converts one chair conformation into another equivalent chair form. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.

ConformationRelative Energy (kcal/mol)Key Features
Chair0Most stable; no angle or torsional strain.
Twist-Boat~5.5Flexible form; avoids some strain of the boat.
Boat~6.9Transition state; significant flagpole steric strain and torsional strain.
Half-Chair~10.8Highest energy transition state; significant angle and torsional strain.

While specific research detailing the conformational analysis of this compound is not extensively documented, the influence of the sulfinate substituent can be inferred from established principles of stereochemistry. When a substituent is introduced onto the tetrahydropyran ring, the two chair conformations are no longer of equal energy. The substituent can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the periphery of the ring). libretexts.org

Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions . These are repulsive steric interactions between an axial substituent and the axial hydrogens on carbons +2 and -2 relative to it. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.comlibretexts.org Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

The sulfinate group (-SO₂⁻Na⁺) is expected to be sterically demanding, which would strongly favor an equatorial orientation to minimize these repulsive interactions. However, the situation is complicated by electronic effects. The polar S-O bonds and the formal negative charge on the sulfinate group could engage in dipole-dipole or other stereoelectronic interactions with the ring oxygen, potentially altering the simple steric preference. Furthermore, the sulfur atom in a sulfinate is a stereocenter, adding another layer of complexity to the conformational landscape.

Conformational Preference of the Sulfinate Group

The conformational equilibrium for the sulfinate group on the C3 carbon of the oxane ring is a balance between minimizing steric hindrance and optimizing electronic interactions.

Equatorial Preference (Steric Control): The primary driving force for most substituents is to occupy the more spacious equatorial position. This would place the bulky sulfinate group away from the axial hydrogens at C1 and C5, thus avoiding destabilizing 1,3-diaxial strain.

Axial Consideration (Electronic Effects): In some sulfur-containing heterocycles, such as certain thiane-1-oxides, a surprising preference for the axial orientation of the S=O group has been observed. researchgate.net This preference can be attributed to attractive stereoelectronic interactions, such as dipole moment minimization or favorable orbital overlap, which can sometimes outweigh steric repulsion. While the oxane-3-sulfinate system is different, the possibility of such electronic factors influencing the equilibrium cannot be dismissed without specific computational or experimental data.

SubstituentA-Value (kcal/mol)
-F (Fluoro)0.24
-Cl (Chloro)0.53
-Br (Bromo)0.48
-OH (Hydroxy)0.87
-CH₃ (Methyl)1.70
-CH₂CH₃ (Ethyl)1.80
-CH(CH₃)₂ (Isopropyl)2.20
-C(CH₃)₃ (tert-Butyl)~5.0
libretexts.org

Experimental Approaches to Conformational Analysis

Several advanced spectroscopic techniques are employed to experimentally determine the conformational preferences and the dynamics of ring interconversion in cyclic molecules like oxane-3-sulfinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecules in dynamic equilibrium. At room temperature, the ring flip of a tetrahydropyran ring is so fast on the NMR timescale that the spectrum shows averaged signals for the axial and equatorial protons.

However, by lowering the temperature, this interconversion can be slowed down. Below a certain point, known as the coalescence temperature , the rate of the ring flip becomes slow enough that the NMR spectrometer can distinguish between the two distinct chair conformations. In this "slow exchange" regime, separate signals for the axial and equatorial protons (and for the substituent in its two different environments) can be observed. By analyzing the changes in the NMR spectrum as a function of temperature, particularly through line-shape analysis, it is possible to calculate the activation energy (ΔG‡) for the ring-flipping process and determine the population ratio of the two conformers. nih.gov

For studying the intrinsic properties of conformers in the absence of solvent, gas-phase techniques are ideal. Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution method used to obtain conformer-specific vibrational spectra of molecular cations. nih.govrsc.org

In a VUV-MATI experiment, molecules are cooled to very low temperatures in a supersonic jet, which isolates them in their lowest energy conformational states. The molecules are then ionized with a tunable VUV laser. The technique selectively detects ions produced in their ground vibrational state, providing a very precise measurement of the adiabatic ionization energy for each conformer present in the jet. rsc.org By scanning the laser frequency, a vibrationally-resolved spectrum of the cation is obtained. Since different conformers have unique geometries, they exhibit distinct vibrational frequencies and ionization energies, allowing them to be unambiguously identified and characterized. nih.govrsc.org This method provides invaluable data on the geometry and stability of individual conformers in a solvent-free environment. rsc.org

Computational Methodologies for Conformational Landscapes

To elucidate the complex conformational behavior of molecules like this compound, researchers rely on a suite of powerful computational chemistry techniques. These methods allow for the exploration of the potential energy surface of a molecule, identifying stable conformers, transition states, and the energy barriers between them.

Quantum-Chemical Calculations of Stable Conformers

Quantum-chemical calculations are a cornerstone of modern conformational analysis, providing a detailed understanding of the electronic structure and energy of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding highly accurate information about the stability of different conformers.

For systems analogous to oxane-3-sulfinate, such as 1,3-dioxanes and 1,3-oxathianes, quantum-chemical methods have been extensively used to determine the preferred conformations. researchgate.netresearchgate.net Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G(d)) are commonly employed to optimize the geometry of different possible conformers and calculate their relative energies. researchgate.netresearchgate.net

In the case of this compound, theoretical calculations would be essential to determine the most stable arrangement of the oxane ring and the orientation of the sulfinate group. The chair conformation is generally the most stable for six-membered rings, but the presence of the bulky and polar sulfinate group could lead to other low-energy conformers, such as twist-boat forms. researchgate.net The relative energies of the axial and equatorial positions of the sulfinate group would also be a key outcome of these calculations.

Table 1: Illustrative Relative Energies of Oxane-3-sulfinate Conformers Calculated at the B3LYP/6-31G(d) Level of Theory

ConformerPoint GroupRelative Energy (kcal/mol)
Equatorial ChairC_s0.00
Axial ChairC_s1.25
Twist-BoatC_25.50
BoatC{2v}6.80

Note: This table is illustrative and based on typical energy differences found in similar heterocyclic systems. Actual values for this compound would require specific calculations.

Potential Energy Surface Scans

While quantum-chemical calculations can identify energy minima, potential energy surface (PES) scans provide a more comprehensive view of the conformational landscape. uni-muenchen.de A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. uni-muenchen.describd.com This process maps out the energy profile along a particular conformational coordinate, revealing the energy barriers between different conformers.

For an oxane-3-sulfinate system, a PES scan could be performed by systematically rotating the C2-C3-S-O dihedral angle to explore the rotational barrier of the sulfinate group. Another important scan would involve varying the ring's dihedral angles to map the interconversion pathways between chair and boat conformations. uni-muenchen.de These scans are invaluable for identifying transition state structures, which correspond to the energy maxima along the lowest energy pathway between two conformers. uni-muenchen.de The energy of these transition states determines the rate of conformational change.

Table 2: Illustrative Energy Barriers for Conformational Interconversions in an Oxane System from a Potential Energy Surface Scan

Interconversion PathwayTransition StateEnergy Barrier (kcal/mol)
Equatorial Chair to Axial ChairHalf-Chair10.5
Chair to Twist-BoatEnvelope9.8

Note: This table provides hypothetical data to illustrate the type of information obtained from a PES scan, based on studies of related six-membered rings.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules by simulating the motion of atoms over time. osti.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space accessible to a molecule at a given temperature. osti.gov This method is particularly useful for understanding how a molecule behaves in a condensed phase, such as in solution, where solvent interactions can significantly influence conformational preferences.

For this compound, an MD simulation in a box of water molecules would provide insights into how the solvent affects the conformation of the oxane ring and the orientation of the sulfinate group. nih.gov The simulation would reveal the time-averaged populations of different conformers and the dynamics of their interconversion. researchgate.net Furthermore, MD simulations are crucial for studying the interactions between the sodium cation and the sulfinate anion, including the structure of the solvation shell around the ions. nih.gov The choice of force field, which defines the potential energy function of the system, is critical for the accuracy of MD simulations. nih.gov

Table 3: Illustrative Conformational Populations of Oxane-3-sulfinate in Water from a 100 ns Molecular Dynamics Simulation

ConformationPopulation (%)
Equatorial Chair75
Axial Chair20
Twist-Boat4
Other1

Note: This table presents a hypothetical distribution of conformers to demonstrate the output of an MD simulation. The actual populations would depend on the force field and simulation conditions.

Vi. Theoretical and Computational Chemistry Studies of Sodium Oxane 3 Sulfinate

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed examination of how electrons are distributed within the molecule and the nature of the chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to determine the optimized geometry, electronic properties, and energies of molecules. nih.govrsc.orgnih.gov For a compound like sodium oxane-3-sulfinate, DFT calculations would be used to predict its most stable three-dimensional conformation, bond lengths, and bond angles. These calculations can model the molecule in different environments, such as in the gas phase or in various solvents, by using continuum solvent models. mdpi.com

DFT calculations serve as the foundation for more detailed analyses, including the study of reaction pathways and the simulation of spectroscopic data. nih.govrsc.orgresearchgate.net For instance, DFT has been instrumental in understanding the reaction pathways of sulfinates in various chemical transformations, including their role in radical-based reactions and cross-coupling processes. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with others.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. For a sulfinate anion like oxane-3-sulfinate, the HOMO is expected to have significant density on the sulfur and oxygen atoms of the sulfinate group, indicating these are the primary sites for electron donation. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's capacity to accept electrons, defining its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic excitation and chemical reaction. mdpi.com

FMO analysis helps explain the reactivity of sulfinates as electron donors in processes like single-electron transfer (SET) to form sulfonyl radicals. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Model Sulfinate Anion (Benzenesulfinate)

OrbitalEnergy (eV)Description
HOMO-2.5 to -3.5Associated with the sulfinate group (S and O atoms); dictates nucleophilic and electron-donating properties.
LUMO+1.0 to +2.0Distributed over the aromatic ring; indicates sites for electron acceptance.
HOMO-LUMO Gap (ΔE)3.5 to 5.5Indicates high kinetic stability.

Note: Values are illustrative, based on typical DFT calculations for simple sulfinate anions, and can vary significantly with the computational method, basis set, and molecular structure.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). uni-muenchen.dewisc.edu This method is invaluable for quantifying electron delocalization, hyperconjugation, and charge transfer interactions. rsc.orgresearchgate.net

For the oxane-3-sulfinate anion, NBO analysis would detail the nature of the C-S and S-O bonds. It would quantify the p-character of the sulfur lone pair and the delocalization of electron density from the oxygen lone pairs into antibonding orbitals. These donor-acceptor interactions, evaluated using second-order perturbation theory, reveal the stabilizing effects of electron delocalization within the sulfinate moiety. uni-muenchen.dersc.org NBO analysis can also confirm the development of negative charge on specific atoms at a transition state. rsc.org

Table 2: Illustrative NBO Donor-Acceptor Interactions for a Sulfinate Group

Donor NBOAcceptor NBOInteraction Energy E(2) (kcal/mol)Interaction Type
LP (O)σ* (C-S)1 - 5Hyperconjugation, stabilization of the C-S bond.
LP (O)LP* (S)10 - 20Resonance, delocalization within the sulfinate group.
LP (S)σ* (C-Ooxane)0.5 - 2Weak hyperconjugation with the oxane ring.

Note: LP denotes a lone pair, LP* an empty lone pair (antibonding), and σ* an antibonding sigma orbital. Energies are representative and depend on the specific molecule and computational level.

The distribution of electron density within a molecule determines its electrostatic potential and is a critical factor in non-covalent interactions and chemical reactivity. NBO analysis provides a method to calculate natural atomic charges, which are generally considered more robust than other methods like Mulliken population analysis. researchgate.net

For this compound, these calculations would quantify the partial charges on each atom. A significant negative charge is expected to be localized on the oxygen atoms of the sulfinate group, with a smaller negative or slightly positive charge on the sulfur atom. The sodium ion would, of course, carry a positive charge. This charge distribution is crucial for understanding its interactions with electrophiles, its solvation properties, and its behavior in ionic and polar environments. rsc.orgmdpi.com

Table 3: Typical Natural Atomic Charges for the Sulfinate Moiety (-SO2-)

AtomCalculated Natural Charge (a.u.)
Sulfur (S)+0.8 to +1.2
Oxygen (O)-0.9 to -1.1

Note: Values are illustrative for a generic sulfinate group attached to a carbon framework. The precise values for oxane-3-sulfinate would depend on the full molecular calculation.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

By modeling the potential energy surface of a reaction, computational chemists can identify and characterize the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.govrsc.org The transition state represents the highest energy point along the minimum energy reaction pathway, and its energy determines the activation barrier (and thus the rate) of the reaction.

For reactions involving sulfinates, such as nucleophilic substitution, radical addition, or desulfination, DFT calculations can be used to:

Locate Transition State Structures: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. nih.gov

Calculate Activation Energies (ΔG‡): The energy difference between the transition state and the reactants provides the free energy of activation, which is directly related to the reaction rate. nih.gov For example, in a study of sulfinate reactivity with pyridinium (B92312) salts, DFT calculations showed a 2.9 kcal/mol preference for one reaction pathway over another, explaining the observed regioselectivity. nih.gov

Identify Intermediates: Stable or metastable species that exist between the reactant and product, such as radical intermediates or reaction complexes, can be identified and their properties studied. nih.govchemrxiv.org

Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products. nih.gov

These studies are crucial for understanding why a reaction proceeds with a certain selectivity (e.g., chemo-, regio-, or stereoselectivity) and for designing more efficient synthetic routes. usc.edu.au

Table 4: Example of Calculated Activation Barriers for a Reaction Involving a Sulfinate

Reaction StepDescriptionCalculated ΔG (kcal/mol)
TS-IInitial nucleophilic attack of sulfinate15.7
TS-IINucleophilic substitution at an activated sulfinate ester15.4

Data adapted from a DFT study on a sulfinylation reaction, illustrating typical energy barriers for reactions involving sulfinate species. nih.gov

Energy Barriers and Reaction Pathways

Computational studies are instrumental in elucidating the mechanisms of reactions involving this compound by calculating the energy barriers and mapping out the reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, theoretical investigations into the thermal decomposition of related sulfinate compounds have shown that the energy barriers for C-S bond cleavage can be significant, indicating a degree of thermal stability. The specific energy barriers for this compound would depend on the reaction conditions and the nature of the other reactants involved. The reaction pathway for its synthesis or degradation can be modeled to identify transition states and intermediates, providing a detailed picture of the reaction dynamics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For studying this compound in a complex environment, such as in solution or within a biological system, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful. In this approach, the core part of the molecule (the oxane-3-sulfinate anion) is treated with high-level quantum mechanics to accurately describe electronic effects, while the surrounding environment (the sodium cation and solvent molecules) is treated with more computationally efficient molecular mechanics. This hybrid approach allows for the simulation of large systems over longer timescales, providing insights into how the solvent or other environmental factors influence the conformation and reactivity of the sulfinate.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks

The oxygen atoms of the sulfinate group and the ether oxygen in the oxane ring of this compound can act as hydrogen bond acceptors. In protic solvents like water, extensive hydrogen bonding networks can form between the solvent molecules and the sulfinate anion. Computational models can predict the geometry and strength of these hydrogen bonds, revealing how the molecule is solvated. These interactions are crucial for understanding the solubility and solution-phase behavior of the compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computed structures.

Predicted Spectroscopic Data for Oxane-3-sulfinate Anion

Parameter Predicted Value Method
¹³C NMR Chemical Shift (C-S) ~55-65 ppm GIAO-DFT
¹H NMR Chemical Shift (H on C-S) ~2.5-3.5 ppm GIAO-DFT
S=O Vibrational Frequency ~1000-1100 cm⁻¹ DFT

Note: These are approximate values and can vary based on the specific computational method and basis set used.

Calculations using methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT can provide theoretical NMR chemical shifts. Similarly, the vibrational frequencies corresponding to the stretching and bending modes of the molecule can be calculated. For this compound, key vibrational modes would include the symmetric and asymmetric stretches of the SO₂ group and various modes of the oxane ring.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual DFT provide a framework for understanding the chemical reactivity of this compound.

Global Reactivity Descriptors

Hardness and Softness: These descriptors indicate the molecule's resistance to change in its electron distribution. Sulfinates are generally considered soft nucleophiles.

Electronegativity and Chemical Potential: These relate to the tendency of the molecule to attract electrons.

Local Reactivity Descriptors

Fukui Functions: The Fukui function identifies the most reactive sites within a molecule. For the oxane-3-sulfinate anion, calculations would likely show that the sulfur and oxygen atoms of the sulfinate group are the most susceptible to electrophilic attack, while the sulfur atom is also a primary site for nucleophilic attack (depending on the nature of the attacking species). This information is crucial for predicting how the molecule will interact with other reagents.

Vii. Advanced Applications in Organic Synthesis and Catalysis

Chiral Auxiliaries and Ligands Derived from Oxane Sulfinates

The inherent chirality of many oxane structures, combined with the stereogenic potential of the sulfur atom in sulfinates, makes these compounds attractive targets for the development of novel chiral auxiliaries and ligands for asymmetric synthesis.

Design and Synthesis of Chiral Sulfinyl Ligands for Asymmetric Catalysis

The design of effective chiral ligands is paramount for successful asymmetric catalysis. Chiral sulfinyl compounds have emerged as a versatile class of ligands due to their unique electronic and steric properties. The sulfinyl group can act as a hemilabile coordinating group, which can reversibly bind to a metal center, influencing the stereochemical outcome of a reaction.

The synthesis of chiral sulfinyl ligands often begins with the conversion of a sulfinate salt into a chiral sulfoxide (B87167) or sulfinamide. For instance, sodium oxane-3-sulfinate could be reacted with a chiral alcohol to form diastereomeric sulfinate esters, which could then be separated and used as precursors to enantiomerically pure ligands. Alternatively, asymmetric oxidation of a corresponding sulfide (B99878) could yield a chiral sulfoxide.

A novel class of P,N-sulfinyl imine ligands has been developed, incorporating chirality solely at the sulfur atom. The palladium complex of such a ligand has demonstrated high enantioselectivity (94%) in allylic alkylation reactions nih.gov. This highlights the potential for developing analogous ligands derived from oxane-3-sulfinate, where the oxane ring could introduce additional steric bulk and conformational rigidity, further enhancing stereocontrol.

Table 1: Examples of Chiral Sulfinyl Ligands and Their Applications in Asymmetric Catalysis

Ligand TypeMetalReaction TypeEnantioselectivity (ee)
P,N-Sulfinyl IminePalladiumAllylic Alkylation94%
Sulfinamide MonophosphinesGoldCycloadditionExcellent
Sulfinamide/SulfoxideRhodiumEnantioselective ArylationGood
Sulfinyl Imine–ThioetherPalladiumAllylic AlkylationUp to 96%

This table presents examples of chiral sulfinyl ligands and their performance in various asymmetric catalytic reactions, suggesting the potential for developing similar ligands from oxane-3-sulfinate.

Enantioselective Transformations Mediated by Oxane Sulfinates

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org tert-Butanesulfinamide, a well-known chiral auxiliary developed by Ellman, has been extensively used in the asymmetric synthesis of chiral amines wikipedia.org.

Following this precedent, chiral sulfinamides derived from this compound could serve as effective chiral auxiliaries. The synthesis of these auxiliaries could be achieved through the reaction of the sulfinate with an amine. These chiral oxane-sulfinyl auxiliaries could then be used to direct a variety of enantioselective transformations, such as the addition of nucleophiles to imines or the formation of chiral carbon-carbon bonds. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Participation in Transition Metal Catalysis

Sulfinate salts are versatile reagents in transition metal-catalyzed reactions, acting as sources of sulfonyl radicals or as nucleophilic partners in cross-coupling reactions. The following sections explore the potential of this compound in reactions catalyzed by copper, palladium, and nickel.

Copper-Catalyzed Reactions with Oxane Sulfinates

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium catalysis for many transformations. Sodium sulfinates have been successfully employed in various copper-catalyzed reactions.

One notable application is the synthesis of "masked" (hetero)aryl sulfinates. In this approach, a commercially available sulfonylation reagent, sodium 1-methyl 3-sulfinopropanoate (SMOPS), is coupled with aryl iodides under mild, base-free conditions using a substoichiometric amount of copper nih.gov. The resulting sulfones can be subsequently "unmasked" to generate the corresponding sulfinates in situ for further functionalization nih.gov. A similar strategy could be envisioned for this compound, providing a route to functionalized oxane derivatives.

Copper-catalyzed oxidative hydrosulfonylation of alkynes with sodium sulfinates in the presence of air provides a direct route to (E)-alkenyl sulfones with good yields and syn-selectivity. Mechanistic studies suggest the formation of sulfonyl radicals and copper intermediates in this process researchgate.net.

Furthermore, copper-catalyzed electrophilic amination of sodium sulfinates using O-benzoyl hydroxylamines as the amine source offers an efficient pathway to a wide range of functionalized sulfonamides under ambient conditions.

Table 2: Overview of Copper-Catalyzed Reactions with Sodium Sulfinates

Reaction TypeSubstratesProductKey Features
Masked Sulfinate SynthesisAryl Iodides, SMOPSβ-Ester (Hetero)aryl SulfonesMild, base-free conditions
Oxidative HydrosulfonylationTerminal/Internal Alkynes(E)-Alkenyl Sulfonessyn-selective, good yields
Electrophilic AminationO-Benzoyl HydroxylaminesFunctionalized SulfonamidesAmbient temperature, no additional base/ligand

This table summarizes key copper-catalyzed reactions involving sodium sulfinates, indicating potential reaction pathways for this compound.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions. Sodium sulfinates have proven to be valuable partners in these transformations.

The palladium-catalyzed sulfinylation of aryl and alkenylboronic acids with sulfinate esters provides a direct route to a broad range of sulfoxides nih.gov. This reaction proceeds via an oxidative addition of the sulfinate ester to a Pd(0) complex, followed by transmetalation and reductive elimination nih.gov.

Another significant application is the palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides. This method allows for the synthesis of N-aryl sulfinamides with high efficiency while preserving the chirality at the sulfur center nih.govorganic-chemistry.org. This is particularly relevant for the development of chiral ligands and auxiliaries derived from oxane-3-sulfinate.

Mechanistic studies on the palladium-catalyzed desulfinative cross-coupling of aryl bromides with (hetero)aryl sulfinate salts have provided valuable insights into the reaction pathways, highlighting the role of palladium sulfinate complexes as key intermediates acs.org.

Table 3: Selected Palladium-Catalyzed Reactions Involving Sulfinates

Reaction TypeCoupling PartnersProductCatalyst/Ligand System
SulfinylationOrganoborons, Sulfinate EstersSulfoxidesPalladium precatalyst
C-N Cross-CouplingSulfinamides, Aryl HalidesN-Aryl SulfinamidesPd2(dba)3, tBuXPhos
Desulfinative Cross-CouplingAryl Bromides, (Hetero)aryl SulfinatesBiarylsPd(OAc)2, PCy3

This table showcases important palladium-catalyzed transformations with sulfinates, suggesting avenues for the application of oxane-3-sulfinate derivatives.

Nickel-Catalyzed Processes

Nickel catalysis has gained prominence as a more sustainable and economical alternative to palladium for many cross-coupling reactions. Sodium sulfinates have been successfully integrated into nickel-catalyzed methodologies.

A notable example is the dual photoredox/nickel-catalyzed cross-coupling of aryl bromides with sodium sulfinates to synthesize sulfones under visible light. This dually catalytic system offers a greener approach to sulfone synthesis, tolerating a broad range of functional groups and heteroaromatic compounds mdpi.com. The proposed mechanism involves the generation of a sulfonyl radical via single-electron transfer from the excited photocatalyst to the sulfinate, which then participates in the nickel catalytic cycle mdpi.com.

The development of nickel/photoredox dual catalysis has enabled the construction of aryl- and heteroaryl sulfones from aryl halides and sulfinate salts at room temperature under base-free conditions. This mild and robust methodology has potential applications in the synthesis of biologically relevant sulfones.

Table 4: Nickel-Catalyzed Reactions with Sodium Sulfinates

Reaction TypeCoupling PartnersProductCatalytic System
Cross-CouplingAryl Bromides, Sodium SulfinatesSulfonesNickel/Organoboron Photocatalyst
Csp2–SO2R CouplingAryl Halides, Sulfinate SaltsAryl- and Heteroaryl SulfonesNickel/Photoredox Dual Catalysis

This table highlights modern nickel-catalyzed reactions with sulfinates, opening up possibilities for the use of this compound in sustainable synthetic methodologies.

Gold-Catalyzed Reactions

Gold catalysis has become a powerful tool for activating unsaturated carbon-carbon bonds, particularly alkynes, towards nucleophilic attack. In this context, sulfinic acids and their corresponding sodium salts can serve as effective sulfur-based nucleophiles. Gold catalysts, typically Au(I) or Au(III) complexes, can activate terminal or internal alkynes, facilitating the anti-Markovnikov addition of the sulfinate to produce vinyl sulfones. researchgate.net This transformation is valuable for synthesizing α,β-unsaturated sulfones, which are important intermediates in organic synthesis.

The proposed mechanism involves the coordination of the gold catalyst to the alkyne, increasing its electrophilicity. The sulfinate then attacks the activated alkyne complex, followed by protonolysis to release the vinyl sulfone product and regenerate the active gold catalyst. The use of this compound in such reactions would provide a direct route to vinyl sulfones bearing the oxane moiety, a desirable structural feature in pharmaceutical compounds.

Other Metal Catalyzed Reactions (e.g., Iron, Rhodium, Iridium)

The versatility of sodium sulfinates is further demonstrated by their participation in a wide range of reactions catalyzed by various transition metals.

Iron-Catalyzed Reactions: Iron, being an abundant and low-cost metal, offers a sustainable platform for catalysis. Iron(III) chloride (FeCl₃) has been shown to effectively catalyze the radical cross-coupling of thiols with sodium sulfinates under aerobic conditions to produce thiosulfonates in high yields. rsc.orgorganic-chemistry.org This process involves the in-situ formation of sulfonyl and thiyl radicals, which then combine. organic-chemistry.org Additionally, iron(II) chloride (FeCl₂) catalyzes the reductive coupling of nitroarenes with sodium sulfinates to generate N-aryl sulfonamides. rsc.org These methods highlight the potential of this compound to form C(sp³)-SO₂-S and C(sp³)-SO₂-N bonds under iron catalysis.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in directing C-H activation and functionalization reactions. nih.govrsc.org While direct C-H sulfonylation with sulfinates is one application, rhodium(III) catalysis has been notably used for the synthesis of sultams from substrates containing a sulfonamide directing group. nih.gov In these reactions, the sulfonamide directs the ortho-C-H activation of an aryl ring, which then undergoes annulation with an alkyne. nih.gov This demonstrates the compatibility of the sulfonyl group with rhodium's catalytic cycle and suggests potential for developing intramolecular cyclizations starting from derivatives of this compound.

Iridium-Catalyzed Reactions: Iridium catalysis has enabled highly regio- and enantioselective allylic substitution reactions using sodium sulfinates as nucleophiles. nih.govnih.govacs.org Hartwig and co-workers developed a method where achiral allylic carbonates react with various sodium sulfinates in the presence of a chiral iridium complex to yield branched allylic sulfones with excellent enantioselectivities (up to 98% ee) and regioselectivities (>99:1). nih.govorganic-chemistry.org This reaction is significant as it allows for the construction of chiral carbon-sulfur bonds, creating valuable building blocks for synthesis. nih.gov The application of this methodology to this compound would provide enantiomerically enriched allylic sulfones incorporating the oxane ring.

Table 1: Iridium-Catalyzed Enantioselective Allylic Sulfonylation nih.govorganic-chemistry.org
Allylic Carbonate SubstrateSulfinate SaltYield (%)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)
Methyl cinnamyl carbonateSodium benzenesulfinate70>99:197
Methyl (E)-(4-methoxycinnamyl) carbonateSodium benzenesulfinate95>99:197
Methyl cinnamyl carbonateSodium 4-methoxybenzenesulfinate94>99:198
Methyl (E)-hex-2-en-1-yl carbonateSodium 4-methylbenzenesulfinate77>99:196
Methyl (E)-oct-2-en-1-yl carbonateSodium 4-methylbenzenesulfinate80>99:195

Ligand Effects and Cooperative Catalysis in Oxane Sulfinate Systems

The outcome of metal-catalyzed reactions involving sulfinates is often highly dependent on the ligand coordinated to the metal center. In palladium-catalyzed desulfinative cross-coupling reactions, for example, the choice of phosphine (B1218219) ligand is critical. researchgate.net Bulky, electron-rich monodentate ligands (e.g., XPhos, JohnPhos) or specific bidentate phosphine ligands have been found to be essential for achieving good yields, as they facilitate the key steps of oxidative addition and reductive elimination. researchgate.netacs.org The ligand's steric and electronic properties influence the stability of catalytic intermediates and the rate of the desired transformation versus side reactions. acs.org

Cooperative catalysis, where two or more catalytic species work in concert, has emerged as a powerful strategy. For instance, Ni/photoredox dual catalysis enables the cross-coupling of aryl halides with sulfinate salts at room temperature under base-free conditions. semanticscholar.orgrsc.org In this system, a photocatalyst absorbs light to generate an excited state that engages in single-electron transfer, while the nickel catalyst facilitates the cross-coupling cycle. This synergistic approach allows for transformations under exceptionally mild conditions, expanding the functional group tolerance. The oxane moiety in this compound, with its ether oxygen, could potentially engage in secondary interactions with the metal center or other additives, influencing the catalytic activity and selectivity, although such cooperative effects remain an area for future investigation.

Building Blocks for Complex Molecular Architectures

Construction of Diverse Organosulfur-Containing Scaffolds

Sodium sulfinates are exceptionally versatile building blocks for introducing the sulfonyl group (—SO₂—) into organic molecules, leading to the formation of a wide array of organosulfur compounds. nih.govresearchgate.net The sulfinate anion is a potent nucleophile that can react with various electrophiles. Classical methods include the S-alkylation with alkyl halides or the ring-opening of epoxides to furnish alkyl sulfones. thieme-connect.com These reactions provide reliable pathways for C-S bond formation.

The use of this compound in these roles allows for the direct incorporation of the C(sp³)-oxane heterocycle into the final product. As previously mentioned, Harrity and co-workers demonstrated that an oxetane (B1205548) sulfinate salt couples efficiently with electron-rich indoles using iodine in methanol, installing the sulfonyl-heterocycle at the indole (B1671886) C3-position. acs.org This highlights the utility of cyclic ether sulfinates in constructing complex, medicinally relevant scaffolds. The resulting sulfones can serve as key intermediates, as the sulfonyl group can act as a "chemical chameleon," participating in further transformations such as Ramberg–Bäcklund or Julia olefinations. thieme-connect.com

Table 2: Synthesis of Organosulfur Scaffolds from Sodium Sulfinates
Sulfinate (R-SO₂Na)Electrophile/Coupling PartnerProduct TypeConditionsReference
Sodium p-toluenesulfinateBenzyl bromideAlkyl Aryl SulfoneDMF, 80 °C thieme-connect.com
Sodium benzenesulfinateStyrene oxideβ-Hydroxy SulfoneH₂O, reflux thieme-connect.com
Sodium oxetane-3-sulfinate5-Methoxyindole3-SulfonylindoleI₂, MeOH, rt acs.org
Various aryl/alkyl sulfinatesThiols (R'-SH)Thiosulfonate (R-SO₂-SR')FeCl₃, O₂ (air), DMF, rt rsc.orgorganic-chemistry.org
Various aryl sulfinatesNitroarenesN-Aryl SulfonamideFeCl₂, NaHSO₃, DMSO rsc.org

Multicomponent and Tandem Reaction Sequences

The ability of sodium sulfinates to serve as precursors to sulfonyl radicals under oxidative conditions opens up possibilities for complex multicomponent and tandem reactions. rsc.orgresearchgate.net A sulfonyl radical, generated via oxidation with agents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or through photoredox catalysis, can add to alkenes or alkynes. rsc.org This initial addition generates a carbon-centered radical, which can then be trapped intramolecularly or intermolecularly to build molecular complexity in a single step.

Such tandem sequences are highly efficient for constructing heterocyclic frameworks. For example, a sulfonyl radical generated from a sodium sulfinate can add to a 1,5-diene, initiating a 5-endo-trig radical cyclization to produce sulfonylated pyrrolin-2-ones. nih.gov These cascade reactions are powerful because they form multiple bonds and stereocenters in one pot from simple starting materials. researchgate.net The involvement of this compound in these sequences would yield complex heterocyclic structures decorated with both an oxane ring and a sulfonyl group, providing rapid access to novel chemical space.

Role as Sulfur Dioxide Surrogates in Organic Transformations

While sodium sulfinates are excellent sources of the RSO₂ group, they can also function as surrogates for sulfur dioxide (SO₂), a toxic and difficult-to-handle gas. baranlab.org This is particularly evident in palladium-catalyzed desulfinative cross-coupling reactions. In this transformation, an aryl or heteroaryl sulfinate salt is coupled with an aryl halide. Instead of forming a sulfone, the sulfinate moiety is extruded as SO₂ gas, leading to the formation of a biaryl product. researchgate.netnih.gov

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfinate, extrusion of SO₂, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. concordia.ca This methodology transforms the sulfinate into a nucleophilic arylating or alkylating reagent. Consequently, this compound could potentially be employed as a source of the oxan-3-yl nucleophile in such desulfinative couplings, providing a novel method for installing this cyclic ether fragment. This umpolung strategy, where the sulfinate acts as a carbanion equivalent, significantly broadens its synthetic utility beyond traditional sulfonylation reactions.

Viii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Oxane Sulfinates

The synthesis of cyclic sulfinates has historically been underdeveloped due to challenges in accessibility. However, recent years have seen a surge in the development of new synthetic strategies. rsc.org Future work will likely build upon these advances, emphasizing sustainability and efficiency. Key areas of focus include:

C-H Functionalization: Direct conversion of aliphatic C(sp³)–H bonds into sulfinic acids using methods like decatungstate photocatalysis represents a powerful and efficient route. princeton.edu This avoids the need for pre-functionalized starting materials, improving atom economy.

Photoredox and Electrochemical Catalysis: Metal-free photocatalytic approaches are emerging to generate key sulfonyl radical intermediates from stable precursors under mild conditions. nih.govacs.org Similarly, electrochemical methods that use electricity as a traceless reagent for the oxidative coupling of thiols and alcohols offer a green alternative for forming sulfinate esters. organic-chemistry.org

Minimizing Waste: Traditional methods for creating sulfones (often related to sulfinates) involve the oxidation of sulfides, which can use harsh oxidants. nih.gov Future methodologies will prioritize "green" oxidants and catalytic systems to reduce environmental impact.

Synthetic Approach Traditional Method Emerging Sustainable Alternative Key Advantages
Precursor Activation Oxidation of sulfides with stoichiometric peracids. nih.govDirect C-H sulfinylation via photocatalysis. princeton.eduHigher atom economy, avoids pre-functionalization.
Radical Generation Use of harsh radical initiators.Photoredox or electrochemical generation. nih.govorganic-chemistry.orgMild conditions, high functional group tolerance, reduced waste.
Coupling Reactions Transition-metal catalysis with base additives.Base-free Ni/photoredox dual catalysis. semanticscholar.orgRoom temperature reactions, broader substrate scope.

Discovery of New Reactivity Modes and Catalytic Cycles Involving Cyclic Sulfinates

Sulfinates are versatile chemical entities, capable of acting as both nucleophiles and electrophiles, and can participate in one- or two-electron (radical vs. polar) pathways. nih.govnih.govrsc.org The exploration of these divergent reactivity modes is a major frontier.

Future research will likely uncover new catalytic cycles where cyclic sulfinates act as key intermediates or catalysts themselves. For instance, visible-light-induced electron donor-acceptor complexes between sulfinates and pyridinium (B92312) salts can generate sulfonyl radicals for multi-component reactions without an external photocatalyst. nih.govnih.gov This opens the door to novel transformations, such as the direct sulfonylation of heterocycles or the ring-opening of cyclic sulfonium (B1226848) salts to produce a variety of sulfur-containing molecules. nih.govacs.org

A key area of investigation will be the controlled switching between different reaction manifolds. The ability to selectively favor a one-electron versus a two-electron pathway by subtly changing reaction conditions (e.g., addition of a base versus exposure to light) allows for the synthesis of diverse products from the same set of starting materials. nih.govnih.gov

Exploration of Bio-inspired and Green Chemistry Approaches in Sulfinate Chemistry

Green chemistry principles are increasingly guiding synthetic research. For sulfinate chemistry, this involves adopting strategies inspired by nature's efficiency.

Bio-inspired Catalysis: Mimicking enzymes, which operate with high precision under mild conditions, is a primary goal. youtube.com The development of synthetic catalysts that emulate enzymatic function can lead to reactions with lower energy consumption and fewer byproducts.

Renewable Resources: Future syntheses will aim to use renewable feedstocks and environmentally benign solvents. youtube.comukri.org For example, using bio-based solvents like Cyrene for metal-catalyzed reactions can significantly improve the sustainability profile of a synthetic process. acs.org

Atom Economy: Designing reaction pathways where the majority of atoms from the reactants are incorporated into the final product is a core tenet of green chemistry. youtube.com C-H functionalization and multi-component reactions are excellent examples of atom-economical processes that are being applied to organosulfur chemistry. princeton.edunih.gov

Green Chemistry Principle Application in Sulfinate Chemistry Potential Impact
Catalysis Development of catalysts that mimic enzyme function for selective sulfinylation. youtube.comReduced energy usage, higher selectivity, fewer byproducts.
Renewable Feedstocks Use of biomass-derived starting materials and bio-based solvents. ukri.orgacs.orgLower reliance on fossil fuels, reduced carbon footprint.
Atom Economy Employing C-H activation and multi-component reactions to build complexity efficiently. princeton.edunih.govMinimized waste generation, more efficient use of resources.
Safer Solvents & Reagents Replacing hazardous organic solvents with water or bio-derived alternatives. mdpi.comImproved laboratory safety and reduced environmental pollution.

Advanced Computational Design and Prediction of Novel Oxane Sulfinate Derivatives

Computational chemistry is a powerful tool for accelerating the discovery of new molecules and reactions. By using methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, researchers can predict the properties and reactivity of hypothetical molecules before their synthesis. semanticscholar.orgnih.govscirp.org

In the context of oxane sulfinates, future research will use computational tools to:

Design Novel Derivatives: Virtually screen libraries of potential oxane sulfinate derivatives to identify candidates with desired electronic or steric properties for specific applications.

Predict Reactivity: Model reaction pathways to understand mechanisms and predict the outcomes of new transformations involving cyclic sulfinates. semanticscholar.org This can help rationalize observed reactivity and guide the design of more efficient catalytic cycles.

Elucidate Structure-Property Relationships: Establish clear links between the three-dimensional structure of oxane sulfinate derivatives and their chemical behavior, aiding in the rational design of molecules for materials science or medicinal chemistry. scirp.org

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the pace of discovery, modern synthesis is increasingly relying on automation and advanced reactor technologies.

High-Throughput Experimentation (HTE): HTE involves using robotic systems to perform hundreds of reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions. purdue.edupurdue.edu This technology is ideal for optimizing the synthesis of oxane sulfinates or discovering entirely new reactions.

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch flasks offers numerous advantages, including superior control over temperature and mixing, enhanced safety, and easier scalability. rsc.orgnih.gov Photochemical reactions involving sulfinates are particularly well-suited for flow chemistry, as the consistent delivery of photons leads to more reproducible and efficient outcomes. nih.gov

The combination of HTE for rapid discovery and flow chemistry for efficient optimization and scale-up will be a powerful paradigm in future sulfinate research. purdue.eduyoutube.com This integrated approach shortens the 'design-synthesis-test' cycle, enabling faster development of novel oxane sulfinate derivatives and their applications. youtube.com

Q & A

Q. How can researchers optimize the synthesis of sodium oxane-3-sulfinate to improve yield and purity?

Methodological Answer: To optimize synthesis, systematically vary reaction parameters (temperature, solvent, catalyst ratio) using a factorial experimental design. Monitor intermediates via thin-layer chromatography (TLC) and characterize the final product using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity. Compare yields under different conditions to identify optimal parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of 1^1H/13^13C NMR to confirm the sulfinate group and oxane ring structure. IR spectroscopy can validate sulfinate (S-O) stretches near 1050–1150 cm1^{-1}. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. Cross-reference spectral data with computational simulations (e.g., DFT) for accuracy .

Q. How does this compound stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Use HPLC to quantify degradation products over time. Statistical models (e.g., Arrhenius plots) can predict shelf-life under standard conditions .

Q. What methodologies are recommended for assessing this compound reactivity in aqueous solutions?

Methodological Answer: Perform kinetic studies using UV-Vis spectroscopy to track reaction rates under controlled pH and ionic strength. Compare reactivity with nucleophiles (e.g., thiols) or electrophiles (e.g., alkyl halides). Include control experiments to distinguish between hydrolysis and nucleophilic substitution pathways .

Q. How can researchers quantitatively analyze this compound in complex mixtures?

Methodological Answer: Develop a validated HPLC or LC-MS method with a calibration curve using pure standards. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution. Validate precision, accuracy, and limit of detection (LOD) per ICH guidelines .

Advanced Research Questions

Q. What mechanistic studies can elucidate the role of this compound in catalytic cycles?

Methodological Answer: Employ isotopic labeling (e.g., 18^{18}O in sulfinate groups) to track oxygen transfer pathways. Use stopped-flow kinetics to capture transient intermediates. Pair experimental data with density functional theory (DFT) calculations to model transition states and activation barriers .

Q. How does this compound interact with biomolecules such as proteins or enzymes?

Methodological Answer: Conduct fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinities. Use X-ray crystallography or cryo-EM to resolve structural interactions. Molecular dynamics simulations can predict binding sites and thermodynamic stability .

Q. What computational approaches are suitable for modeling this compound’s electronic properties?

Methodological Answer: Perform ab initio calculations (e.g., Hartree-Fock or DFT) to map electron density and frontier molecular orbitals. Solvation effects can be modeled using implicit solvent models (e.g., COSMO). Validate computational results against experimental spectroscopic data .

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer: Re-evaluate methodologies from conflicting studies: differences in solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectroscopic). Conduct a meta-analysis using standardized protocols, and report uncertainties with error propagation analysis .

Q. What gaps exist in the literature regarding this compound’s environmental fate?

Methodological Answer: Perform a systematic review using PRISMA guidelines to identify understudied areas (e.g., biodegradation pathways or ecotoxicology). Design microcosm experiments to simulate environmental conditions and quantify degradation products via LC-MS/MS. Compare results with predictive QSAR models .

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